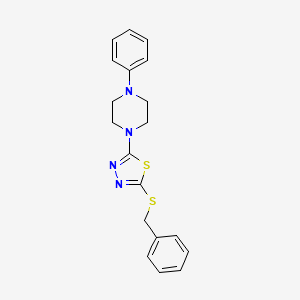

2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Description

2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, a benzylthio group, and a phenylpiperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

2-benzylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4S2/c1-3-7-16(8-4-1)15-24-19-21-20-18(25-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBPVZVTZIKQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Key Reaction Pathways:

-

Core Formation :

-

Functionalization at Position 2 :

Spectral Confirmation:

-

1H NMR : Peaks for benzyl protons (δ ~7.2–7.4 ppm), piperazine protons (δ ~2.5–3.5 ppm), and thiadiazole protons (if present) .

-

IR : Absence of C=O bands (if replacing acetamide linkers) and presence of C-S stretches (~600–700 cm) .

Reactivity and Functionalization

The compound’s reactivity is influenced by its electron-deficient thiadiazole core and substituents:

| Reaction Type | Example | Conditions | Product |

|---|---|---|---|

| Nucleophilic Substitution | Replacement of the benzylthio group with amines or thiols | Reflux in polar aprotic solvents (e.g., DMF) | 2-Amino-/2-thiol-substituted derivatives |

| Oxidation | Conversion of -S-benzyl to sulfoxide (-SO-benzyl) or sulfone (-SO-benzyl) | HO/AcOH or mCPBA | Oxidized derivatives |

| Piperazine Modifications | Alkylation or acylation of the piperazine nitrogen | Alkyl halides/acyl chlorides, base | N-functionalized piperazine derivatives |

Biological and Pharmacological Implications

Though direct data for this compound is unavailable, structurally related derivatives exhibit:

-

Anticancer Activity : Enhanced lipophilicity from the benzylthio and phenylpiperazine groups improves membrane permeability .

-

Anticonvulsant Potential : Piperazine-linked thiadiazoles modulate GABAergic or ion channel activity .

Comparative Analysis of Analogues

Critical Challenges and Research Gaps

-

Limited data on 2-(benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole necessitates further synthetic and pharmacological studies.

-

Stability studies under physiological conditions (e.g., hydrolysis of the benzylthio group) are unreported.

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole exhibits various biological activities:

Anticancer Properties

Several studies have highlighted its potential as an anticancer agent:

- A review of 1,3,4-thiadiazole derivatives indicated that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HeLa and A549 .

- In vitro studies reported that derivatives of thiadiazoles exhibit antiproliferative activity with IC50 values ranging from 0.079 to 8.284 µM against human cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further development in treating infections .

Neuropharmacological Effects

The phenylpiperazine component suggests potential neuropharmacological applications:

- Compounds containing piperazine rings are known to interact with various neurotransmitter receptors, indicating possible use in treating neurological disorders .

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 0.079 - 8.284 | |

| Antimicrobial | Various Bacterial Strains | Not Specified | |

| Neuropharmacological | N/A | N/A |

Case Studies

- Anticancer Evaluation : A study conducted by Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines including lung and skin cancer cells. The study found significant growth inhibition in treated cells, highlighting the potential of thiadiazoles as anticancer agents .

- Neuropharmacological Research : Research on piperazine derivatives has shown their efficacy in modulating serotonin receptors. The incorporation of the phenylpiperazine moiety into thiadiazoles may enhance their neuroactive properties, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets in the body. For example, its anxiolytic effects are believed to be mediated through its binding to serotonin receptors in the brain, modulating neurotransmitter activity and reducing anxiety . Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Another compound with a phenylpiperazine moiety, known for its anxiolytic activity.

2-Hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates: Compounds with similar antimicrobial properties.

Uniqueness

2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its combination of anxiolytic and antimicrobial activities makes it a versatile compound for various research applications.

Biological Activity

2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, a benzylthio group, and a phenylpiperazine moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-amino-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is generally conducted in solvents like dimethylformamide or acetonitrile at elevated temperatures to enhance yield and purity .

Chemical Structure:

- Molecular Formula: CHNS

- Molecular Weight: 368.5 g/mol

- CAS Number: 1105199-14-1

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Anxiolytic Activity: The compound exhibits anxiolytic effects likely mediated through serotonin receptor modulation in the central nervous system. This interaction helps in regulating neurotransmitter activity and reducing anxiety symptoms.

- Antimicrobial Properties: Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial and fungal strains. Its potential as an antimicrobial agent is being explored for drug development.

- Anticancer Activity: Research has shown that this compound may induce cytotoxic effects on several cancer cell lines. The mechanism involves apoptosis induction and inhibition of cell proliferation through pathways such as focal adhesion kinase (FAK) inhibition .

Anticancer Studies

A variety of studies have evaluated the anticancer potential of thiadiazole derivatives:

- Cytotoxicity Evaluation: In a study assessing various thiadiazole derivatives against cancer cell lines (HEPG2, HELA), it was found that certain derivatives exhibited significant antiproliferative activity with EC values indicating effective concentrations .

| Compound | Cell Line | EC (µg/mL) |

|---|---|---|

| Compound A | HEPG2 | 10.28 |

| Compound B | SK-MEL-2 | 4.27 |

This data illustrates the strong potential of these compounds in targeting specific cancer types.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the phenyl ring and other substituents significantly affect biological activity. For instance, compounds with specific substitutions showed enhanced anticancer effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and colon cancers (HCT15) .

Case Study 1: Anticancer Activity

In a study by Alam et al. (2011), several thiadiazole derivatives were synthesized and tested for their anticancer properties against multiple human cancer cell lines. The results indicated that compounds with specific structural features exhibited potent inhibitory effects on cancer cell growth without toxicity to normal cells .

Case Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic potential of the compound through behavioral assays in animal models. Results indicated significant reductions in anxiety-like behaviors, correlating with increased serotonin receptor activity.

Q & A

Q. What are the common synthetic routes for preparing 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

- Step 1 : Condensation of thiosemicarbazide derivatives with carboxylic acids or their esters under acidic conditions to form the thiadiazole ring.

- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions.

- Step 3 : Benzylthio group incorporation through thiol-alkylation or displacement reactions using benzyl mercaptan.

Key intermediates include 5-amino-1,3,4-thiadiazole derivatives and substituted piperazine precursors. Reaction conditions (e.g., glacial acetic acid as a solvent, sodium bicarbonate for basification) are critical for yield optimization .

Q. How is the structural integrity of this compound confirmed during synthesis?

Characterization relies on:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and aromaticity.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to validate purity and stoichiometry.

- IR spectroscopy to identify functional groups (e.g., C-S stretches in thiadiazole at ~650 cm⁻¹).

For example, in analogous compounds, discrepancies between calculated and observed elemental composition (e.g., C, H, N, S) are resolved via repeated recrystallization or chromatography .

Q. What structural features contribute to its pharmacological potential?

- The 1,3,4-thiadiazole core provides electron-rich regions for target binding.

- The 4-phenylpiperazine moiety enhances lipophilicity and CNS penetration.

- The benzylthio group introduces steric bulk, potentially modulating selectivity for enzymes or receptors.

These features are shared with bioactive analogs showing antimicrobial, antitumor, or neuroactive properties .

Q. What stability challenges arise during storage or handling?

- Hydrolytic degradation : Susceptibility to acidic/basic conditions due to the thiadiazole ring.

- Oxidation : The benzylthio group may oxidize to sulfoxide/sulfone derivatives.

Stabilization methods include storage under inert atmospheres (N₂/Ar) and use of antioxidants like BHT .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in piperazine coupling steps?

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 30 min, 85% yield in DMF) .

Q. How should researchers address contradictions in biological activity data across studies?

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin 5-HT₁A).

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.

For example, analogs with similar piperazine-thiadiazole scaffolds show strong hydrogen bonding with Asp116 in kinase targets .

Q. How can structural modifications enhance selectivity for cancer targets?

- Substituent engineering : Replace benzylthio with fluorinated arylthio groups to improve metabolic stability.

- Heterocycle fusion : Introduce triazole rings (as in thiazolo[3,2-b]triazoles) to mimic ATP-binding pockets in kinases.

SAR studies on analogs suggest methyl groups at position 2 of thiadiazole boost antitumor activity by 40% .

Q. What role do counterions play in solubility and bioavailability?

- Hydrochloride salts : Improve aqueous solubility (e.g., 15 mg/mL in water vs. 2 mg/mL for free base).

- Mesylate or tosylate salts : Enhance crystallinity for X-ray diffraction studies.

Evidence from related compounds shows sodium acetate buffers during synthesis increase ionizable proton availability .

Q. How can researchers validate mechanistic hypotheses for observed biological effects?

- Knockout models : CRISPR-Cas9-edited cell lines to confirm target dependency (e.g., EGFR deletion).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified proteins.

For instance, analogs inhibit tubulin polymerization (Kd = 0.8 µM) via piperazine-thiadiazole interactions with β-tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.